2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide
Overview
Description
2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a dimethylamino group attached to a phenylethyl chain. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide typically involves the reaction of dimethylaminoethyl chloride with phenylethylamine in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium or potassium carbonate
The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale batch reactors
Purification: Distillation or recrystallization to obtain high-purity product
Safety Measures: Proper ventilation and handling protocols to manage the toxic and corrosive nature of the reagents involved
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines, thiols
Major Products
Oxidation Products: N-oxides
Reduction Products: Secondary amines
Substitution Products: Various substituted amides depending on the nucleophile used
Scientific Research Applications
2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential interactions with biological macromolecules
Medicine: Investigated for its pharmacological properties and potential therapeutic applications
Industry: Utilized in the production of dyes, coatings, and polymers
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity
Interact with Receptors: Modulate receptor functions
Affect Cellular Pathways: Influence signaling pathways and gene expression
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylacetamide
- 2-chloro-N,N-diethylethylamine
- N-(2,6-dimethylphenyl)chloroacetamide
Uniqueness
2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its phenylethyl chain and dimethylamino group provide unique steric and electronic properties that influence its interactions and applications.
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-15(2)11(9-14-12(16)8-13)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCNXEVVCHMBOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CCl)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215593 | |
Record name | 2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750599-04-3 | |
Record name | 2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750599-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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